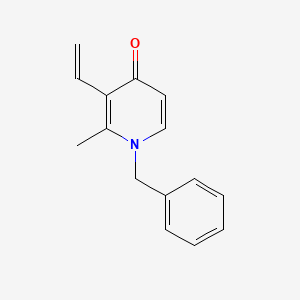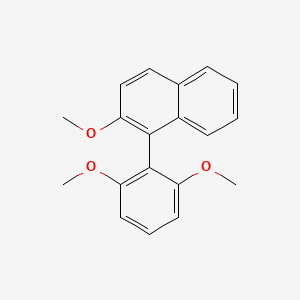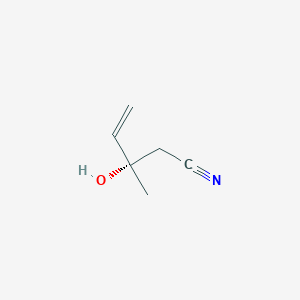
DGAT-1 inhibitor 2 (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DGAT-1 inhibitor 2 (acetate) is a compound that inhibits the enzyme diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 is involved in the final step of triglyceride synthesis, which is crucial for lipid metabolism. Inhibiting DGAT-1 has potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and non-alcoholic steatohepatitis (NASH).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DGAT-1 inhibitor 2 (acetate) involves multiple steps, including the use of various reagents and catalysts. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common methods include the use of organic solvents, temperature control, and purification techniques such as chromatography.
Industrial Production Methods
Industrial production of DGAT-1 inhibitor 2 (acetate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of pharmaceutical applications.
化学反応の分析
Types of Reactions
DGAT-1 inhibitor 2 (acetate) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
DGAT-1 inhibitor 2 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.
Biology: Investigated for its role in regulating lipid droplet formation and energy metabolism in cells.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as obesity, diabetes, and NASH.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lipid metabolism.
作用機序
DGAT-1 inhibitor 2 (acetate) exerts its effects by inhibiting the enzyme diacylglycerol acyltransferase 1 (DGAT-1). This enzyme catalyzes the final step in triglyceride synthesis, which is the conversion of diacylglycerol and acyl-CoA to triglycerides. By inhibiting DGAT-1, the compound reduces triglyceride synthesis, leading to decreased lipid accumulation and improved metabolic profiles. The molecular targets and pathways involved include the regulation of lipid droplet formation, energy metabolism, and insulin sensitivity.
類似化合物との比較
DGAT-1 inhibitor 2 (acetate) can be compared with other DGAT inhibitors, such as DGAT-2 inhibitors. While both types of inhibitors target enzymes involved in triglyceride synthesis, they have different specificities and effects. DGAT-1 inhibitors are more effective in reducing lipid accumulation and improving insulin sensitivity, while DGAT-2 inhibitors may have additional effects on lipid metabolism and energy homeostasis.
List of Similar Compounds
DGAT-2 inhibitors: Target the enzyme diacylglycerol acyltransferase 2 (DGAT-2).
Acyl coenzyme A cholesterol acyltransferase inhibitors: Target enzymes involved in cholesterol esterification.
Fatty acid synthase inhibitors: Target enzymes involved in fatty acid synthesis.
特性
分子式 |
C26H32N4O5 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
acetic acid;2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid |
InChI |
InChI=1S/C24H28N4O3.C2H4O2/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30;1-2(3)4/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27);1H3,(H,3,4) |
InChIキー |
VDIIULSBGHKXQS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)

![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)



![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)

![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)



